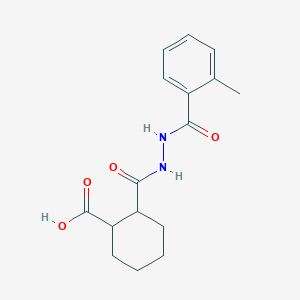

2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid

Description

The compound 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a cyclohexane-based derivative featuring a hydrazine linker substituted with a 2-methylbenzoyl group. Its structure comprises a cyclohexane-1-carboxylic acid backbone connected via a carbonyl group to a hydrazine moiety, which is further acylated by an ortho-methyl-substituted benzoyl group.

Properties

IUPAC Name |

2-[[(2-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAXUWAICJLUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with cyclohexane-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydrazone group to other functional groups.

Substitution: The compound can participate in substitution reactions, particularly at the hydrazone and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acid derivatives, while reduction could produce amines or other nitrogen-containing compounds.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can yield different derivatives depending on the oxidizing agent.

- Reduction : Converts the hydrazone group to other functional groups.

- Substitution : Engages in substitution reactions at the hydrazone and carboxylic acid groups.

Biology

In biological research, 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid has shown promise in:

- Enzyme Inhibition : The compound can form stable complexes with metal ions, inhibiting enzyme activity.

- Protein Interactions : Its carboxylic acid group participates in hydrogen bonding and electrostatic interactions, affecting biological activity .

Industrial Applications

This compound may be utilized in producing specialty chemicals and materials, leveraging its unique properties for specific applications in industrial chemistry.

Case Study 1: Urease Inhibition

A study explored the urease inhibition potential of related hydrazine derivatives. The findings indicated that compounds structurally similar to 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid exhibit significant urease inhibitory activity. Molecular docking analysis revealed key interactions between these compounds and the urease enzyme, suggesting potential therapeutic applications in managing conditions like kidney stones .

Case Study 2: Antiproliferative Activity

Research on various hydrazine derivatives has demonstrated moderate antiproliferative activities against cancer cell lines. These studies highlight the importance of structural modifications in enhancing biological efficacy. The presence of specific functional groups significantly influences the activity of such compounds against cancer cells, indicating that similar modifications may enhance the effectiveness of 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid .

Mechanism of Action

The mechanism of action of 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Compound 1: 2-(2-(2-Isopropyl-5-methylphenoxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid (CAS: 446844-47-9)

- Structural Differences: The hydrazine moiety is substituted with a phenoxy acetyl group bearing isopropyl and methyl substituents, making it bulkier and more lipophilic than the target compound’s 2-methylbenzoyl group.

- Key Properties: Increased steric hindrance and lipophilicity due to the isopropyl and aromatic substituents. Potential for enhanced membrane permeability but reduced aqueous solubility compared to the target compound.

- Inference : The larger substituent may improve binding to hydrophobic enzyme pockets but could limit solubility in biological systems .

Compound 2: 2-(1H-1,3-Benzodiazol-2-yl)carbamoylcyclohexane-1-carboxylic Acid

- Structural Differences : Features a benzimidazole carbamoyl group instead of the hydrazine-linked benzoyl group.

- Key Properties: Hydrogen Bonding: 3 donors and 4 acceptors (vs. ~2 donors/acceptors in the target compound), enhancing polarity. XlogP: 2.2 (moderate lipophilicity). Topological Polar Surface Area (TPSA): 95.1 Ų (high polarity, suggesting lower membrane permeability).

- Inference : The benzimidazole group may improve solubility and target binding via π-π stacking and hydrogen bonding, but high TPSA could reduce bioavailability .

Compound 3: 6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic Acid (CAS: 478046-15-0)

- Structural Differences : Substituted with a thienylcarbonyl group and contains a cyclohexene ring (unsaturated) vs. the target’s saturated cyclohexane.

- Key Properties :

- Molecular Formula : C₁₃H₁₄N₂O₄S (molar mass: 294.33 g/mol).

- Electronic Effects : The thiophene sulfur may participate in charge-transfer interactions.

- Ring Flexibility : The cyclohexene double bond reduces conformational flexibility compared to the target’s cyclohexane.

Comparative Data Table

Research Implications

- Lipophilicity vs. Solubility : Compounds with higher XlogP (e.g., Compound 1) may exhibit better membrane permeability but face solubility challenges, whereas polar analogs like Compound 2 could have improved solubility but reduced bioavailability.

- Hydrogen Bonding : Compound 2’s benzimidazole group enhances hydrogen-bonding capacity, making it suitable for targets requiring strong polar interactions.

Biological Activity

2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound with potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₆H₂₀N₂O₄, with a molecular weight of 304.34 g/mol. Its structure includes a cyclohexane ring, a carboxylic acid group, and a hydrazine derivative, which are crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Hydrazone Group : The hydrazone functionality can form stable complexes with metal ions, potentially inhibiting enzyme activities.

- Carboxylic Acid Group : This group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound's biological efficacy.

Biological Activities

Research indicates that 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in therapeutic applications.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study evaluated the compound's effectiveness against various pathogens. It demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

- Enzyme Inhibition : Research on enzyme inhibition revealed that the compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition was confirmed through in vitro assays measuring enzyme activity before and after exposure to the compound.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that the compound could induce cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in targeted cells .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound requires strict adherence to safety measures due to its potential health hazards (e.g., H315 for skin irritation, H319 for eye irritation). Key protocols include:

- Use inert gas environments (e.g., nitrogen/argon) during synthesis to prevent oxidation or decomposition .

- Wear personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles (refer to P280, P283) .

- Store in airtight, corrosion-resistant containers at controlled temperatures (P233, P235) .

- Avoid exposure to water or humid conditions to prevent reactive degradation (P223, P232) .

Q. What synthetic routes are available for synthesizing this compound, and what are their key reaction conditions?

Synthesis typically involves multi-step coupling reactions , leveraging its hydrazine-carbonyl and cyclohexane-carboxylic acid moieties:

- Hydrazide formation : React 2-methylbenzoyl chloride with hydrazine hydrate under anhydrous conditions (0–5°C, 2–4 hours) to form the hydrazine intermediate .

- Carbodiimide-mediated coupling : Use EDCI/HOBt or HATU with diisopropylethylamine (DIPEA) in DMF/DCM (3:1 v/v) to conjugate the hydrazine intermediate to cyclohexane-1-carboxylic acid derivatives (room temperature, 16 hours) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

Employ multi-modal analytical techniques :

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., expected [M+H]+ ion) .

- NMR spectroscopy : Analyze and spectra to verify the cyclohexane ring conformation, hydrazine-carbonyl linkage, and methylbenzoyl substituents (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- FT-IR : Identify characteristic peaks for amide C=O (~1650 cm) and carboxylic acid O-H (~2500–3000 cm) .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step synthesis?

Yield optimization requires addressing kinetic and thermodynamic challenges :

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during coupling reactions .

- Catalyst screening : Test alternative coupling reagents (e.g., DCC vs. EDCI) to reduce side reactions like racemization .

- Temperature control : Maintain <10°C during hydrazide formation to minimize hydrolysis .

- In situ monitoring : Employ TLC or inline FT-IR to track reaction progress and terminate at optimal conversion .

Q. How does the compound’s stereochemistry influence its reactivity and interaction with biological targets?

The cis/trans configuration of the cyclohexane ring and hydrazine linkage affects binding affinity and metabolic stability:

- Molecular docking studies : Compare enantiomers (e.g., (1R,2R) vs. (1S,2S)) against target enzymes (e.g., cyclooxygenase) to identify stereospecific interactions .

- X-ray crystallography : Resolve crystal structures to correlate spatial arrangement with reactivity in nucleophilic substitutions .

- Pharmacokinetic assays : Assess metabolic stability in liver microsomes, where trans-isomers often show longer half-lives due to reduced CYP450 recognition .

Q. What are the common sources of data discrepancies in characterizing such hydrazine derivatives, and how can they be resolved?

Discrepancies arise from:

- Hydrazine tautomerism : Ambiguities in NMR assignments due to keto-enol equilibria. Use -labeled analogs or variable-temperature NMR to clarify .

- Impurity carryover : Residual solvents (DMF, DCM) in FT-IR spectra. Employ high-vacuum drying and validate purity via GC-MS .

- Isomeric contamination : Cis/trans byproducts in synthesis. Optimize chiral chromatography (e.g., Chiralpak AD-H column) for separation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.